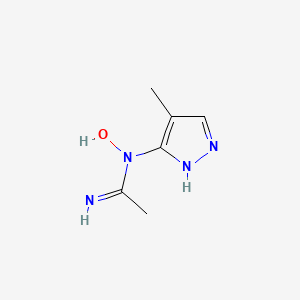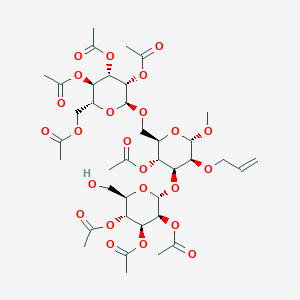![molecular formula C13H7BrCl6 B590214 5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene CAS No. 36483-55-3](/img/structure/B590214.png)
5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene” is a complex organic molecule. It contains a bicyclic heptene ring, which is a seven-membered ring with one double bond. The molecule also has a bromophenyl group attached to it, which is a phenyl ring (a variant of benzene) with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the bicyclic ring and the bromophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the double bond in the heptene ring and the bromine atom in the bromophenyl group. These could potentially be sites of addition reactions or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Environmental Presence and Toxicity of Halogenated Compounds
Halogenated organic compounds, including those with bromine and chlorine substituents, are widely studied for their environmental persistence and potential toxic effects. Compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) serve as examples of organohalogen compounds with widespread environmental impact. These substances have been scrutinized for their role as flame retardants, their persistence in the environment, accumulation in biotic systems, and potential neurotoxic and endocrine-disrupting effects (Vuong et al., 2020). Moreover, the occurrence and toxicity of antimicrobial triclosan, a chlorinated phenolic compound, highlight concerns regarding the environmental fate of halogenated compounds and their transformation into potentially more toxic derivatives (Bedoux et al., 2012).
Synthesis and Application of Halogenated Compounds
Research into the synthesis of halogenated biphenyls, such as 2-Fluoro-4-bromobiphenyl, showcases the methodologies employed in creating structurally complex organohalogen compounds. These synthetic approaches, involving cross-coupling reactions and diazotization, underpin the manufacturing processes for pharmaceuticals and materials with specific functional properties (Qiu et al., 2009).
Environmental Remediation and Management
The persistence of halogenated compounds in the environment necessitates innovative remediation strategies. Research on the degradation and removal of PCBs, for example, includes approaches like microbial degradation, chemical dehalogenation, and adsorption techniques using activated carbon. Emerging methods, such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation, offer new avenues for addressing the contamination by halogenated organic pollutants (Jing et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl6/c14-8-4-2-1-3-6(8)7-5-11(17)9(15)10(16)12(7,18)13(11,19)20/h1-4,7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQZQQQNZBNZHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

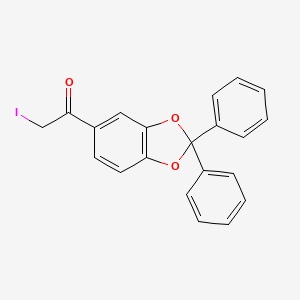

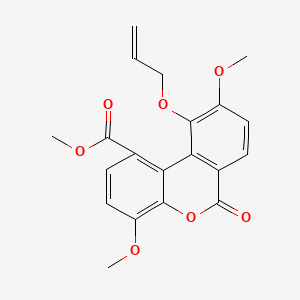
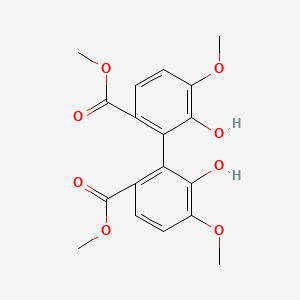
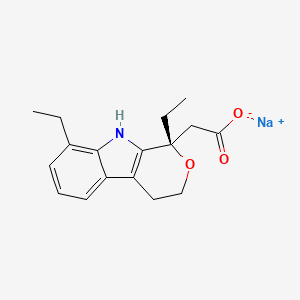
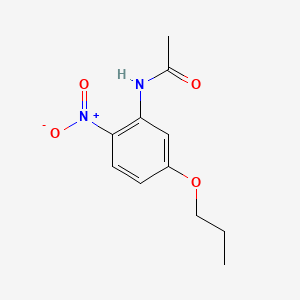
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)

